5,6-difluoro-1H-1,3-benzodiazol-2-amine chemical properties
5,6-difluoro-1H-1,3-benzodiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Executive Summary
5,6-difluoro-1H-1,3-benzodiazol-2-amine is a fluorinated heterocyclic compound built upon the 2-aminobenzimidazole scaffold. This core structure is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents. The strategic incorporation of two fluorine atoms onto the benzene ring is intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, its reactivity, and its potential applications for researchers, chemists, and drug development professionals.
Introduction: A Privileged Scaffold Enhanced by Fluorine
The benzimidazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a vast range of biological activities, including anticonvulsant and anticancer properties.[1] The 2-amino substitution provides a critical vector for synthetic elaboration, allowing for the construction of diverse chemical libraries.
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, and membrane permeability. Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism. The 5,6-difluoro substitution pattern on the benzimidazole core makes this compound a particularly attractive building block for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.
This document serves as a senior-level guide to the fundamental chemistry of 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No. 142356-62-5), providing detailed insights into its properties, synthesis, and safe handling.
Physicochemical and Core Properties
5,6-difluoro-1H-1,3-benzodiazol-2-amine is typically supplied as a solid with a purity of 95% or higher.[2][3] Due to the presence of multiple nitrogen atoms capable of hydrogen bonding, it is expected to be soluble in polar organic solvents such as DMSO, methanol, and DMF, with limited solubility in water and nonpolar solvents.
| Property | Value | Source(s) |
| CAS Number | 142356-62-5 | [2][4][5] |
| Molecular Formula | C₇H₅F₂N₃ | [2][4][5] |
| Molecular Weight | 169.13 g/mol | [4][5] |
| Appearance | Off-white to light brown solid (Typical) | Inferred from supplier data |
| SMILES | NC1=NC2=CC(F)=C(F)C=C2N1 | [2][4] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [2][4] |
Spectroscopic Characterization Profile (Anticipated)
While specific analytical data is often proprietary to suppliers, the structural features of 5,6-difluoro-1H-1,3-benzodiazol-2-amine allow for the prediction of its key spectroscopic signatures. Researchers can request specific analytical documents like NMR, HPLC, or LC-MS from commercial vendors.[4][5][6]
| Technique | Expected Features |
| ¹H NMR | - Aromatic region: A singlet or a narrow triplet for the two equivalent aromatic protons (H-4 and H-7), with splitting arising from coupling to the adjacent fluorine atoms. - Amine protons: A broad singlet for the -NH₂ group and another for the imidazole -NH, both of which are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic region: Signals for the aromatic carbons will exhibit large one-bond and smaller two- and three-bond C-F coupling constants. The two carbons directly attached to fluorine (C-5 and C-6) will show the largest coupling. - Imidazole carbons: Signals corresponding to the C=N and C-N carbons of the heterocyclic ring. |
| ¹⁹F NMR | - A single resonance is expected due to the chemical equivalence of the two fluorine atoms at the C-5 and C-6 positions. |
| Mass Spec (EI/ESI) | - A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 169.13 or 170.14, respectively. |
Synthesis and Purification Workflow
A robust and common method for synthesizing 2-aminobenzimidazoles is the condensation reaction between an o-phenylenediamine and cyanogen bromide. This approach is highly effective for forming the imidazole ring.
Caption: Proposed synthetic workflow for 5,6-difluoro-1H-1,3-benzodiazol-2-amine.
Experimental Protocol: Synthesis via Diamine Cyclization
This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
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Reagent Preparation:
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In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 4,5-difluorobenzene-1,2-diamine (1.0 eq.) in a 1:1 mixture of methanol and water.
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In a separate beaker, carefully prepare a solution of cyanogen bromide (1.1 eq.) in the same solvent system. Causality Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a chemical fume hood. Using a pre-dissolved solution allows for a controlled addition.
-
-
Reaction Execution:
-
Cool the diamine solution to 0-5°C using an ice bath.
-
Add the cyanogen bromide solution dropwise to the stirred diamine solution over 30 minutes. Causality Note: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize side-product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
-
Product Isolation and Work-up:
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral to slightly basic (pH 7-8). Causality Note: The reaction initially forms the hydrobromide salt of the product, which is water-soluble. Neutralization deprotonates the salt, causing the free base product to precipitate out of the aqueous solution.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a minimal amount of cold methanol to remove residual salts and impurities.
-
-
Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
-
Dry the purified product under a high vacuum to remove all residual solvents.
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Chemical Reactivity and Synthetic Utility
The molecule possesses three primary sites for synthetic modification, making it a versatile building block for combinatorial chemistry and lead optimization.
Caption: Key reactive sites on 5,6-difluoro-1H-1,3-benzodiazol-2-amine.
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Exocyclic Amine (-NH₂): This is often the most nucleophilic site and is readily functionalized. It can undergo acylation to form amides, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines, or be used in reductive amination to generate secondary or tertiary amines.
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Imidazole N-H: The nitrogen within the imidazole ring can also be alkylated or acylated, typically under basic conditions. Selective functionalization between the two amine groups can often be achieved by carefully choosing reagents and reaction conditions.
Safety, Handling, and Toxicology
As with many novel research chemicals, the toxicological properties of 5,6-difluoro-1H-1,3-benzodiazol-2-amine have not been thoroughly investigated.[7] Therefore, it is imperative to handle this compound with appropriate caution, assuming it is hazardous. Precautionary measures should be based on data from structurally similar compounds. The GHS classification for the isomer 4,6-difluoro-1H-1,3-benzodiazol-2-amine provides a useful, conservative guide.[8]
| Hazard Class | Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT, Single Exposure | May cause respiratory irritation | H335 |
| Table based on data for isomer CAS 1388063-46-4.[8] |
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][10]
-
Handling: Avoid creating and inhaling dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
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Conclusion
5,6-difluoro-1H-1,3-benzodiazol-2-amine is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of the pharmacologically relevant 2-aminobenzimidazole core with the strategic placement of fluorine atoms makes it an asset for developing novel compounds with potentially enhanced biological activity and improved drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.
References
- BLDpharm. (n.d.). 5,6-Difluoro-1H-1,3-benzodiazol-2-amine.
- Lead Sciences. (n.d.). 5,6-Difluoro-1H-1,3-benzodiazol-2-amine.
- Chem-Impex International, Inc. (n.d.). MSDS of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.
- PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information.
- Capot Chemical. (n.d.). 5,6-Difluoro-1H-1,3-benzodiazol-2-amine.
- CP Lab Safety. (n.d.). 5,6-Difluoro-1H-1,3-benzodiazol-2-amine, 95% Purity.
- Fisher Scientific. (2010). Imidazole - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
- Ambeed. (n.d.). 5,6-Difluoro-1H-1,3-benzodiazol-2-amine.
- Rufa'i, A., et al. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences.
- Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry.
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